3,3-Bis(methylthio)butan-2-one oxime

CAS No.: 94291-65-3

Cat. No.: VC16987186

Molecular Formula: C6H13NOS2

Molecular Weight: 179.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94291-65-3 |

|---|---|

| Molecular Formula | C6H13NOS2 |

| Molecular Weight | 179.3 g/mol |

| IUPAC Name | (NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |

| Standard InChI | InChI=1S/C6H13NOS2/c1-5(7-8)6(2,9-3)10-4/h8H,1-4H3/b7-5- |

| Standard InChI Key | OCKMYMYYFVZHNS-ALCCZGGFSA-N |

| Isomeric SMILES | C/C(=N/O)/C(C)(SC)SC |

| Canonical SMILES | CC(=NO)C(C)(SC)SC |

Introduction

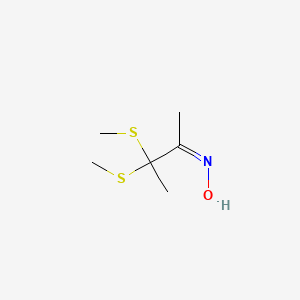

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central oxime group (=N-OH) at position 2 of a butanone skeleton, with methylthio substituents at both carbons of position 3 (Fig. 1). This configuration creates a planar oxime moiety flanked by two sulfur atoms, which may influence:

-

Electronic effects: The electron-donating methylthio groups (+M effect) could stabilize the oxime’s π-system, altering its H-bonding capacity compared to non-sulfurized analogs .

-

Stereochemical considerations: While oximes typically exhibit E/Z isomerism, the bulky methylthio groups may restrict rotation about the C=N bond, favoring a specific isomeric form under physiological conditions .

Table 1: Key identifiers of 3,3-bis(methylthio)butan-2-one oxime

| Property | Value |

|---|---|

| CAS Number | 94291-65-3 |

| Molecular Formula | C₆H₁₃NOS₂ |

| Molar Mass | 179.30352 g/mol |

| IUPAC Name | (NZ)-N-[3,3-bis(methylsulfanyl)butan-2-ylidene]hydroxylamine |

| Synonyms | 3,3-Bis(methylthio)-2-butanone oxime; EINECS 304-890-4 |

Physicochemical Properties

Solubility and Stability

Predicted properties based on structural analogs:

-

Water solubility: Limited due to hydrophobic methylthio groups (estimated LogP ≈ 1.8)

-

Thermal stability: Likely decomposes above 200°C, given oximes’ general thermal sensitivity

-

pH sensitivity: The oxime OH group (pKa ~11) may deprotonate under alkaline conditions, forming water-soluble oximates

Spectroscopic Characteristics

Hypothetical spectral signatures:

-

IR: ν(N-O) ~930 cm⁻¹; ν(C=N) ~1640 cm⁻¹; ν(C-S) ~680 cm⁻¹

-

¹H NMR (CDCl₃): δ 1.8–2.1 ppm (CH₃-S), δ 2.4–2.6 ppm (C-CH₃), δ 8.1 ppm (N-OH)

Biological Activity and Mechanisms

| Oxime Structure | Kinase Target (IC₅₀) | Key Structural Features |

|---|---|---|

| Indirubin-3'-oxime | CDK1 (0.18 µM) | Aromatic system, oxime at C3' |

| Hypothetical 3,3-bis(SMe) | (Predicted) GSK-3β | Sulfur substitution, branched |

Toxicological Considerations

While MEKO (2-butanone oxime) shows carcinogenicity, the sulfur substituents in 3,3-bis(methylthio)butan-2-one oxime may alter metabolic pathways:

-

Detoxification routes: Potential methylation/oxidation of sulfur groups via cytochrome P450 enzymes

-

Reactive metabolites: Thiomethyl radicals or sulfoxide intermediates could induce oxidative damage

Industrial and Research Applications

Material Science Uses

Unlike MEKO’s role as an antiskinning agent in paints , the methylthio groups in this compound suggest niche applications:

-

Polymer modification: As a crosslinking agent in sulfur-rich elastomers

-

Corrosion inhibition: Thioether moieties may chelate metal surfaces

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

-

Multitarget kinase inhibitors: Leveraging oxime-pharmacophore interactions

-

NO donors: Oxime decomposition pathways may release nitric oxide under specific conditions

Future Research Priorities

-

Synthetic optimization: Develop solvent-free routes using heterogeneous catalysis

-

Kinase profiling: High-throughput screening against CDK/GSK-3β families

-

Toxicogenomics: Assess genotoxicity via Ames test and micronucleus assay

-

Formulation studies: Nanoemulsion delivery systems to enhance bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume